Calcium dihydrogen pyrophosphate

Food Science Leavening Agents Sodium Reduction

Calcium dihydrogen pyrophosphate (CAPP) is engineered for cold-system leavening where standard acids fail. Its slow-release CO₂ profile prevents premature gas loss in refrigerated doughs, delivering volume and texture that SAPP or MCP cannot match. As a sodium-free, calcium-fortifying alternative, it directly enables clean-label sodium reduction targets. Verified EU purity compliance (≥90% assay) ensures batch consistency and regulatory safety for global food brands.

Molecular Formula CaH4O7P2
Molecular Weight 218.05 g/mol
CAS No. 14866-19-4
Cat. No. B1143966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium dihydrogen pyrophosphate
CAS14866-19-4
Molecular FormulaCaH4O7P2
Molecular Weight218.05 g/mol
Structural Identifiers
SMILESOP(=O)(O)OP(=O)(O)O.[Ca]
InChIInChI=1S/Ca.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)
InChIKeyHJROPEWVPUPTSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Dihydrogen Pyrophosphate (CAPP) CAS 14866-19-4: Procurement Guide for a Sodium-Free, Controlled-Release Leavening Acid


Calcium dihydrogen pyrophosphate (CAS 14866-19-4), also known as calcium acid pyrophosphate (CAPP) or monocalcium dihydrogen pyrophosphate (CaH₂P₂O₇), is an anhydrous, acidic phosphate salt [1]. It is primarily employed in the food industry as a leavening acid, a dough conditioner, and a nutritional calcium source [2]. The compound is subject to specific reporting requirements for significant new uses, notably as an opacifying agent in ceramic whiteware, under 40 CFR § 721.10382 [3]. This guide focuses on the quantifiable, verifiable performance attributes that differentiate CAPP from its closest functional analogs, enabling informed procurement and formulation decisions.

Calcium Dihydrogen Pyrophosphate (CAPP) CAS 14866-19-4: Why Generic Phosphate Substitution Leads to Formulation Failure


In-class leavening agents cannot be simply interchanged due to fundamental differences in their reaction kinetics and ionic composition, which directly govern product quality and regulatory compliance. Unlike fast-acting acids such as monocalcium phosphate (MCP) or high-sodium alternatives like sodium acid pyrophosphate (SAPP), CAPP provides a controlled, time-delayed CO₂ release profile essential for refrigerated and frozen dough systems [1]. Furthermore, substituting CAPP with other calcium phosphates like dicalcium phosphate (DCP) or tricalcium phosphate (TCP) is not functionally equivalent; these lack the necessary acidic hydrogen to react with sodium bicarbonate for leavening [2]. Even substitution with the seemingly similar calcium pyrophosphate (Ca₂P₂O₇) fails, as the dihydrogen form's specific crystal structure and solubility are crucial for applications ranging from dough systems to crystal deposition studies [3]. The quantitative evidence below details these critical performance gaps.

Calcium Dihydrogen Pyrophosphate (CAPP) CAS 14866-19-4: Quantitative Comparative Evidence for Scientific and Industrial Selection


Sodium Content Reduction vs. Sodium Acid Pyrophosphate (SAPP)

Calcium dihydrogen pyrophosphate (CAPP) provides a direct, sodium-free alternative to Sodium Acid Pyrophosphate (SAPP) for pH control and leavening [1]. Formulating with CAPP instead of SAPP eliminates the sodium contribution from the leavening acid component entirely. For a formulation containing 1.0g of SAPP (Na₂H₂P₂O₇, MW 221.94), the sodium content is approximately 0.207g [2]. Substitution with an equimolar amount of CAPP (CaH₂P₂O₇, MW 216.04) delivers the same pyrophosphate functionality and acid equivalents while contributing 0g of sodium [2].

Food Science Leavening Agents Sodium Reduction

Controlled Leavening Reaction Rate vs. Monocalcium Phosphate (MCP)

The leavening action of calcium dihydrogen pyrophosphate (CAPP) is markedly slower and more controlled than that of the fast-acting acid Monocalcium Phosphate (MCP, Ca(H₂PO₄)₂) [1]. This difference is not qualitative but is defined by the chemical structure and the resulting mechanism of CO₂ release. MCP is a primary orthophosphate salt that reacts almost instantly upon hydration with sodium bicarbonate [2]. In contrast, CAPP's reactivity is influenced by its pyrophosphate structure, which requires hydrolysis or specific ionic conditions for reaction . The slow-release profile is exploited in patent literature to control gas evolution in dough systems, preventing premature leavening during refrigerated storage .

Baking Science Dough Rheology Reaction Kinetics

Crystal Morphology and Structure vs. Calcium Pyrophosphate Dihydrate (CPPD)

Calcium dihydrogen pyrophosphate (CaH₂P₂O₇) represents a distinct crystalline phase with unique physical properties compared to other calcium pyrophosphate salts [1]. In a comparative study of crystals relevant to calcium pyrophosphate deposition (CPPD) disease, calcium dihydrogen pyrophosphate was prepared and characterized alongside triclinic, monoclinic, and orthorhombic forms of calcium pyrophosphate dihydrate (Ca₂P₂O₇·2H₂O) [1]. Its specific X-ray powder diffraction pattern, lattice constants, optical birefringence, and crystal growth morphology were determined to be different from the dihydrate and hexagonal forms, making it a well-defined reference standard for in vitro and in vivo studies [1].

Crystallography Biomaterials Rheumatology

Regulatory-Controlled Opacifying Function vs. Generic Ceramic Additives

Calcium dihydrogen pyrophosphate is uniquely subject to EPA reporting under 40 CFR § 721.10382 for a specific industrial application [1]. While many phosphates are used as fluxes or binders in ceramics, the use of calcium dihydrogen pyrophosphate as an opacifying agent for ceramic whiteware triggers significant new use reporting requirements [1]. This regulatory distinction, which does not apply to common ceramic opacifiers like tin oxide (SnO₂) or zirconium silicate (ZrSiO₄), or other calcium phosphates, underscores its unique functional role and necessitates specific compliance management for industrial users [1].

Ceramic Engineering Materials Science Regulatory Compliance

Assay and Purity Specification vs. Generic Food Grade Phosphates

Regulatory purity criteria for calcium dihydrogen pyrophosphate used as a food additive (E 450(vii)) mandate a minimum assay of not less than 90% on an anhydrous basis [1]. This quantifiable purity requirement is a key specification for procurement, ensuring a baseline of material performance and safety. While other phosphate salts like MCP or DCP also have purity specifications, the 90% assay for CAPP is a specific benchmark that must be met for compliance with food additive regulations in regions following EU purity criteria [1]. This ensures a defined level of active leavening acid and minimizes the impact of inert or interfering byproducts.

Analytical Chemistry Quality Control Food Safety

Calcium Dihydrogen Pyrophosphate (CAPP) CAS 14866-19-4: High-Value Application Scenarios Based on Differentiated Evidence


Formulating Sodium-Reduced or Clean-Label Bakery Products

As demonstrated by its 100% reduction in sodium content compared to Sodium Acid Pyrophosphate (SAPP), Calcium Dihydrogen Pyrophosphate (CAPP) is the optimal leavening acid for developing sodium-reduced canned biscuit doughs, frozen pizza crusts, and commercial baking mixes [1]. Its slow, controlled gas release profile further supports this application by ensuring product stability and volume development in refrigerated and frozen dough systems where SAPP or fast-acting MCP would cause premature leavening and subsequent collapse . This allows formulators to meet sodium targets without compromising on the final baked good's texture or volume.

Reference Standard in Biomedical Research on Crystal Deposition Diseases

The unique crystal structure and morphology of calcium dihydrogen pyrophosphate, as established by its distinct X-ray diffraction pattern and optical properties, make it an essential reference material for studying calcium pyrophosphate crystal deposition diseases [1]. In vitro and in vivo models investigating the inflammatory response to calcium pyrophosphate crystals require the correct, well-characterized phase to ensure experimental reproducibility and to accurately model the disease pathology [1]. Researchers can use characterized CAPP crystals to study mechanisms of inflammation, avoiding the confusion and contradictory results that arise from the use of uncharacterized or mixed-phase calcium pyrophosphate materials .

Specialty Ceramic Opacification with Regulatory Oversight

Calcium dihydrogen pyrophosphate serves a specialized function as an opacifying agent in ceramic whiteware, a use that triggers specific EPA reporting requirements under 40 CFR § 721.10382 [1]. This is not a commodity application for general phosphates, but a regulated niche where CAPP's performance provides a unique visual effect (opacity) while also imposing a clear compliance burden. Industrial users must navigate these significant new use rules (SNUR), making the procurement of CAPP for this purpose a distinct and deliberate choice over non-regulated opacifiers [1].

Regulatory-Compliant Food Additive Procurement and Quality Assurance

For food manufacturers operating in or exporting to markets that align with EU food additive legislation, the specified assay of 'not less than 90%' for Calcium Dihydrogen Pyrophosphate (E 450(vii)) is a critical procurement specification [1]. This quantitative purity criterion provides a clear, verifiable benchmark for quality assurance and supplier qualification. It distinguishes food-grade CAPP from other technical grades and ensures the material's consistency as a leavening acid, dough conditioner, or calcium fortificant, mitigating risks associated with batch-to-batch variability and potential off-specification material [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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